molecular formula C13H9NO B3059391 9H-carbazole-4-carbaldehyde CAS No. 99585-19-0

9H-carbazole-4-carbaldehyde

Cat. No. B3059391
M. Wt: 195.22 g/mol
InChI Key: KYTUVEFFAHDGPZ-UHFFFAOYSA-N
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Patent
US08080566B1

Procedure details

A 100-mL round-bottom flask was placed a solution of 6-nitrobiphenyl-2-carbaldehyde (6.2 g, 27.31 mmol, 1.00 equiv) in 1,2-dichlorobenzene (60 mL). To the mixture was added PPh3 (17.9 g, 68.32 mmol, 2.50 equiv) and the mixture was heated to reflux for 30 hours. Upon completion, the resulting mixture was concentrated on a rotary evaporator to give a residue that was purified by silica gel column chromatography affording 9H-carbazole-4-carbaldehyde as yellow solid (3 g, 56%).
Name
6-nitrobiphenyl-2-carbaldehyde
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([CH:16]=[O:17])[C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([O-])=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>ClC1C=CC=CC=1Cl>[CH:5]1[C:4]2[NH:1][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]=2[C:8]([CH:16]=[O:17])=[CH:7][CH:6]=1

Inputs

Step One
Name
6-nitrobiphenyl-2-carbaldehyde
Quantity
6.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C(C1C1=CC=CC=C1)C=O
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 hours
Duration
30 h
CONCENTRATION
Type
CONCENTRATION
Details
Upon completion, the resulting mixture was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2C3=CC=CC=C3NC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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